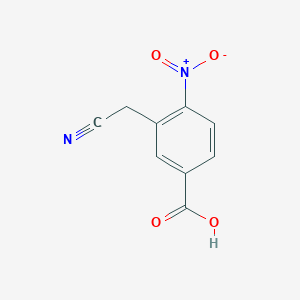

3-(Cyanomethyl)-4-nitrobenzoic acid

描述

乳糖醇一水合物是一种由乳糖衍生的糖醇。它通常用作各种食品中的低热量甜味剂,并在医疗应用中用作泻药。 乳糖醇一水合物的甜度约为蔗糖的 30-40%,并且以其稳定性而闻名,使其适用于烘焙和其他食品制备 .

准备方法

合成路线和反应条件: 乳糖醇一水合物是通过乳糖的氢化合成的。该过程涉及将乳糖溶解在水中,然后在催化剂(通常为雷尼镍)存在下添加氢气。 氢化反应将乳糖的羰基还原为乳糖醇 .

工业生产方法: 乳糖醇一水合物的工业生产涉及以下几个步骤:

氢化: 将乳糖溶解在水中,并使用雷尼镍作为催化剂进行氢化。

化学反应分析

反应类型: 乳糖醇一水合物会经历几种类型的化学反应,包括:

氧化: 乳糖醇可以被氧化成乳糖酸。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和硝酸。

还原: 氢气和雷尼镍催化剂用于乳糖的氢化.

主要产物:

氧化: 乳糖酸。

还原: 乳糖醇一水合物.

科学研究应用

Research has indicated that compounds similar to 3-(Cyanomethyl)-4-nitrobenzoic acid exhibit significant biological activities. For instance, derivatives of nitrobenzoic acids have been studied for their potential as anti-cancer agents and antimicrobial properties. The nitro group is known to play a crucial role in the mechanism of action against various pathogens.

Environmental Applications

Due to its structure, this compound can be utilized in environmental science for the degradation of nitroaromatic pollutants. Studies have shown that certain microbial strains can metabolize nitroaromatic compounds, making them useful in bioremediation efforts. The compound's ability to serve as a substrate for microbial degradation pathways highlights its potential for environmental cleanup applications.

Material Science

In material science, derivatives of this compound are being explored for their role in synthesizing polymers and other materials with specific properties. The incorporation of functional groups such as cyanomethyl can enhance the thermal stability and mechanical properties of polymer matrices.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated the use of nitrobenzoic acids in developing new anti-cancer agents. The researchers synthesized various derivatives and tested their efficacy against cancer cell lines, revealing promising results for compounds containing the cyanomethyl group.

- Case Study 2 : In environmental chemistry, researchers investigated the biodegradation pathways of nitroaromatic compounds using microbial cultures. The study highlighted how this compound could serve as a model compound for understanding degradation mechanisms and developing bioremediation strategies.

作用机制

乳糖醇一水合物主要通过其渗透特性发挥作用。作为渗透性泻药,它在小肠中形成高渗环境,将水吸引到胃肠道。水含量的增加使粪便软化并促进排便。 在结肠中,乳糖醇被分解成短链脂肪酸,这进一步增加了渗透压并刺激肠蠕动 .

相似化合物的比较

乳糖醇一水合物经常与其他糖醇(如山梨醇、甘露醇和木糖醇)进行比较。以下是比较的关键要点:

山梨醇: 与乳糖醇类似,用作低热量甜味剂和泻药。山梨醇是从葡萄糖而不是乳糖中衍生出来的。

甘露醇: 也用作甜味剂和泻药,但具有不同的化学结构,并且是从甘露糖中衍生出来的。

乳糖醇一水合物的独特性:

来源: 从乳糖中衍生而来,使其在糖醇中独树一帜。

稳定性: 高稳定性,特别是在烘焙应用中。

益生元作用: 通过充当益生元来促进结肠健康

类似化合物:

- 山梨醇

- 甘露醇

- 木糖醇

生物活性

3-(Cyanomethyl)-4-nitrobenzoic acid, a nitro-substituted aromatic compound, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- CAS Number : 104825-21-0

This compound features a cyanomethyl group and a nitro group attached to a benzoic acid framework, which contributes to its reactivity and biological activity.

1. Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial effects against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli (G-) | 15 |

| Klebsiella pneumoniae (G-) | 12 |

| Staphylococcus aureus (G+) | 18 |

These results suggest potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

2. Anti-inflammatory Activity

The compound has shown promise in modulating inflammatory responses. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α, which are critical in the pathogenesis of various inflammatory diseases. This effect may be attributed to the nitro group’s ability to interact with cellular signaling pathways involved in inflammation .

3. Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. This activity is particularly relevant for developing new chemotherapeutic agents targeting specific cancer types .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The compound was tested using the agar diffusion method, revealing significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment option in antibiotic resistance scenarios.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments were conducted to assess the anti-inflammatory effects of this compound on macrophage cell lines. Results indicated a marked reduction in nitric oxide production and inflammatory cytokine release upon treatment with varying concentrations of this compound, supporting its role as an anti-inflammatory agent.

属性

IUPAC Name |

3-(cyanomethyl)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c10-4-3-6-5-7(9(12)13)1-2-8(6)11(14)15/h1-2,5H,3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWMKJWDGKJFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)CC#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544068 | |

| Record name | 3-(Cyanomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104825-21-0 | |

| Record name | 3-(Cyanomethyl)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。